2-Amino-3-piperazin-1-ylpyrazine
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Overview
Description
2-Amino-3-piperazin-1-ylpyrazine is a heterocyclic compound with the molecular formula C8H13N5 It features a pyrazine ring substituted with an amino group at the 2-position and a piperazine ring at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-piperazin-1-ylpyrazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms the pyrazine ring . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also be employed .
Industrial Production Methods
Industrial production of this compound typically involves the use of microreactors that allow for the automation of photoredox reactions . This method is advantageous due to its operational simplicity and the ability to produce the compound in large quantities with high precision and consistency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-piperazin-1-ylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
2-Amino-3-piperazin-1-ylpyrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3-piperazin-1-ylpyrazine involves its interaction with specific molecular targets and pathways. For instance, as an HDAC inhibitor, it binds to the zinc ion in the active site of the enzyme, preventing the deacetylation of histones and leading to the accumulation of acetylated histones . This results in the modulation of gene expression and the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A six-membered ring containing two nitrogen atoms at opposite positions.
Pyrazine: A six-membered ring containing two nitrogen atoms at adjacent positions.
Pyrrolopyrazine: A fused ring system containing both pyrrole and pyrazine rings.
Uniqueness
2-Amino-3-piperazin-1-ylpyrazine is unique due to its specific substitution pattern, which combines the properties of both piperazine and pyrazine rings. This unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
3-piperazin-1-ylpyrazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5/c9-7-8(12-2-1-11-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYQDUPZKFLAKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CN=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10668094 |
Source
|
Record name | 3-(Piperazin-1-yl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10668094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59215-43-9 |
Source
|
Record name | 3-(1-Piperazinyl)-2-pyrazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59215-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Piperazin-1-yl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10668094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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